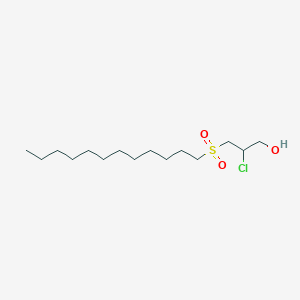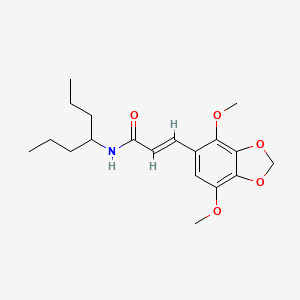![molecular formula C21H23ClN2O2S B11476594 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11476594.png)
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the pyrrole ring and other substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4′-chlorobenzenesulfonyl)butyric acid
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(4-METHYLPHENYL)ETHYL]-1H-PYRROL-2-AMINE is unique due to its specific substitution pattern on the pyrrole ring and the presence of both sulfonyl and methylphenyl groups.
Properties
Molecular Formula |
C21H23ClN2O2S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]pyrrol-2-amine |
InChI |
InChI=1S/C21H23ClN2O2S/c1-14-4-6-17(7-5-14)12-13-24-16(3)15(2)20(21(24)23)27(25,26)19-10-8-18(22)9-11-19/h4-11H,12-13,23H2,1-3H3 |
InChI Key |
SHPGJACBJJQNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2C(=C(C(=C2N)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole](/img/structure/B11476526.png)
![6-amino-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11476535.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide](/img/structure/B11476545.png)

![8-methyl-2-(morpholin-4-yl)-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11476557.png)
![3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea](/img/structure/B11476559.png)
![3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476583.png)
![1-(3-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476585.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide](/img/structure/B11476589.png)
![methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate](/img/structure/B11476597.png)
![3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476601.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trifluoromethyl)furo[2,3-f][1,3]benzodioxol-6(7H)-one](/img/structure/B11476606.png)

